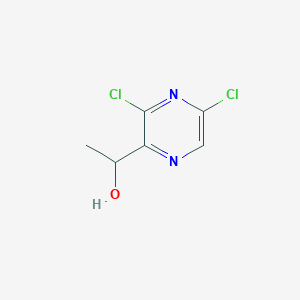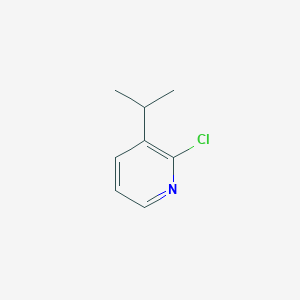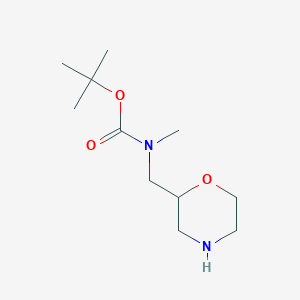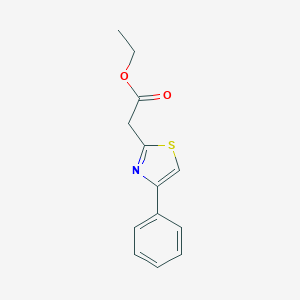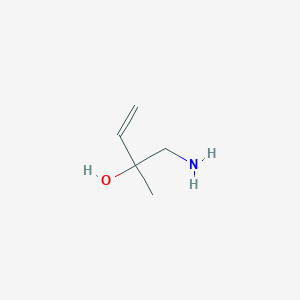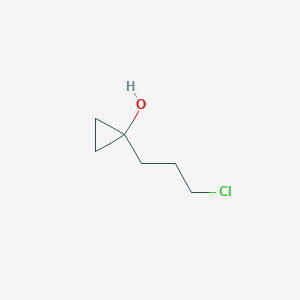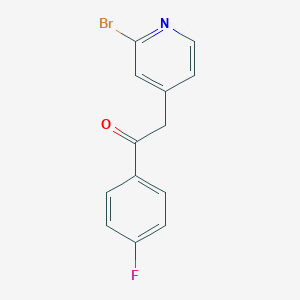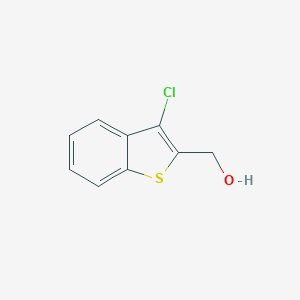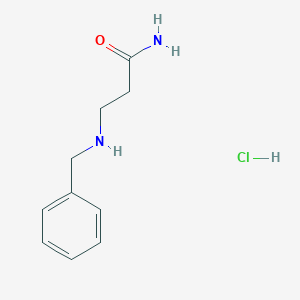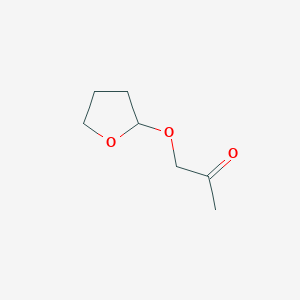
1-(Oxolan-2-yloxy)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxolan-2-yloxy)propan-2-one, also known as 2-Oxacyclohexanone, is a cyclic ketone that has attracted significant attention in the scientific community due to its unique chemical properties. This compound has a wide range of applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Mechanism Of Action
The mechanism of action of 1-(Oxolan-2-yloxy)propan-2-one is not well understood. However, it has been suggested that this compound may exert its biological effects by modulating various cellular signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical And Physiological Effects
1-(Oxolan-2-yloxy)propan-2-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, reduce inflammation, and promote neuronal survival. Additionally, 1-(Oxolan-2-yloxy)propan-2-one has been shown to possess antioxidant and anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-(Oxolan-2-yloxy)propan-2-one in lab experiments is its versatility. This compound can be easily synthesized and can be used as a building block for the synthesis of various organic compounds. However, one of the limitations of using 1-(Oxolan-2-yloxy)propan-2-one is its limited solubility in water, which can make it difficult to use in biological assays.
Future Directions
There are several future directions for the study of 1-(Oxolan-2-yloxy)propan-2-one. One potential direction is the investigation of its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential as a modulator of cellular signaling pathways. Finally, the development of new synthesis methods for 1-(Oxolan-2-yloxy)propan-2-one may lead to the discovery of new applications for this compound in various fields.
Synthesis Methods
The synthesis of 1-(Oxolan-2-yloxy)propan-2-one can be achieved via several methods. One of the most common methods involves the reaction of 2-bromo-1-phenylethanone with sodium oxalate in the presence of copper (I) iodide. This reaction leads to the formation of 1-(Oxolan-2-yloxy)propan-2-one in good yields.
Scientific Research Applications
1-(Oxolan-2-yloxy)propan-2-one has been extensively studied for its potential applications in various fields. In organic synthesis, this compound has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. In medicinal chemistry, 1-(Oxolan-2-yloxy)propan-2-one has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
properties
CAS RN |
199458-75-8 |
|---|---|
Product Name |
1-(Oxolan-2-yloxy)propan-2-one |
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
1-(oxolan-2-yloxy)propan-2-one |
InChI |
InChI=1S/C7H12O3/c1-6(8)5-10-7-3-2-4-9-7/h7H,2-5H2,1H3 |
InChI Key |
CZFBXUSGYCBFFU-UHFFFAOYSA-N |
SMILES |
CC(=O)COC1CCCO1 |
Canonical SMILES |
CC(=O)COC1CCCO1 |
synonyms |
2-Propanone, 1-[(tetrahydro-2-furanyl)oxy]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



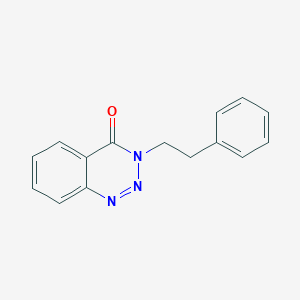

![4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B180135.png)

